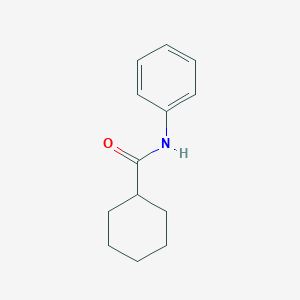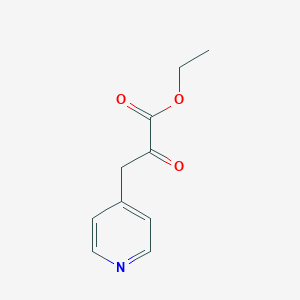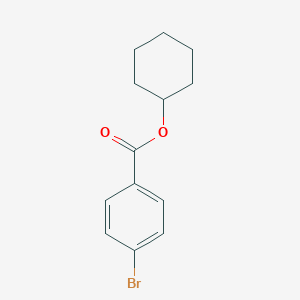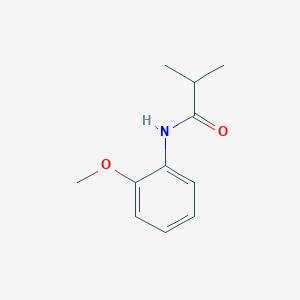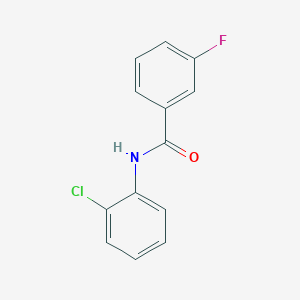
N-(2-chlorophenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventually cell death. This makes ABT-888 a potential therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It is particularly effective in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents. This compound has been shown to be effective in the treatment of breast cancer, ovarian cancer, and other types of cancer.
Mecanismo De Acción
PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand DNA breaks during DNA replication. Double-strand DNA breaks are more difficult to repair and can lead to cell death. N-(2-chlorophenyl)-3-fluorobenzamide selectively inhibits PARP enzymes, leading to the accumulation of DNA damage and eventual cell death.
Biochemical and physiological effects:
This compound has been shown to be well-tolerated in clinical trials. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. This compound is metabolized in the liver and excreted in the urine. It has been shown to be effective in reducing tumor growth in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-fluorobenzamide is a potent inhibitor of PARP enzymes and has been shown to be effective in combination with DNA-damaging agents. It is relatively easy to synthesize and can be obtained in high purity. However, this compound has limitations in terms of its specificity for PARP enzymes. It can also have off-target effects on other enzymes, leading to potential side effects.
Direcciones Futuras
There are several potential future directions for N-(2-chlorophenyl)-3-fluorobenzamide research. One area of interest is the development of more specific PARP inhibitors that can target specific PARP isoforms. Another area of interest is the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is potential for the use of this compound in combination with other DNA repair inhibitors, such as ATM and ATR inhibitors, to enhance the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to form this compound. The purity of the compound can be increased by recrystallization using a suitable solvent.
Propiedades
Número CAS |
1629-12-5 |
|---|---|
Fórmula molecular |
C13H9ClFNO |
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
Clave InChI |
MNXZEIANHIYULX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Otros números CAS |
1629-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



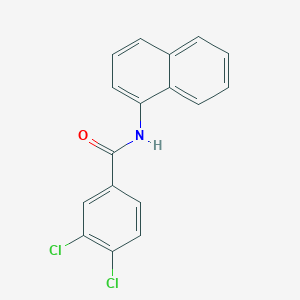


![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
